molecular formula C17H26ClN3O B2815821 N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride CAS No. 2176124-88-0

N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride

Cat. No.: B2815821
CAS No.: 2176124-88-0
M. Wt: 323.87
InChI Key: LUASGPYKUZARFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride is a benzamide derivative featuring a cyclohexyl group attached to the benzamide nitrogen and a piperazine ring at the para position of the benzamide core. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name

N-cyclohexyl-4-piperazin-1-ylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O.ClH/c21-17(19-15-4-2-1-3-5-15)14-6-8-16(9-7-14)20-12-10-18-11-13-20;/h6-9,15,18H,1-5,10-13H2,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUASGPYKUZARFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride typically involves the reaction of cyclohexylamine with 4-(piperazin-1-yl)benzoic acid. The reaction is carried out in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzamide Modifications

The target compound’s benzamide nitrogen is substituted with a cyclohexyl group, distinguishing it from analogs with hydroxyl or methoxy substituents. For example:

  • This difference likely impacts solubility and membrane permeability .
  • Methoxy Derivatives : 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride () uses a methoxy group on the benzamide ring, reducing basicity relative to piperazine-containing analogs .
Table 1: Substituent Effects on Physical Properties
Compound Substituent on Benzamide Nitrogen Melting Point (°C) Key Functional Groups
Target Compound Cyclohexyl Not Reported Piperazine, Benzamide
D6 () Hydroxyl 215–217 Quinoline-carbonyl, Piperazine
2-Methoxy Analog () Methoxy Not Reported Piperidine, Methoxy

Piperazine Ring Modifications

The piperazine moiety is a common feature in many analogs, but its substitution patterns vary:

  • Quinoline-Carbonyl-Piperazine: In D6–D12 (), the piperazine is conjugated to a quinoline-carbonyl group, introducing aromaticity and planar rigidity. This contrasts with the target compound’s unmodified piperazine, which may enhance conformational flexibility .

Data Tables Highlighting Key Differences

Table 2: NMR Chemical Shift Comparisons (Selected Protons)
Compound δ(¹H) Key Peaks (ppm) δ(¹³C) Key Peaks (ppm) Source
Target Compound Not Reported Not Reported -
D6 () 8.60 (quinoline-H), 9.37 (amide-H) 165.2 (carbonyl), 121.5 (C-F)
27s () 8.60 (pyridine-H), 7.81 (indole-H) 170.1 (amide), 158.9 (C-O)

Biological Activity

N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a GlyT-1 inhibitor. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, typically starting from piperazine derivatives. The compound features a cyclohexyl group attached to a piperazine moiety, which is further linked to a benzamide structure. This design is significant as it allows for modulation of biological activity through structural variations.

GlyT-1 Inhibition

One of the primary areas of research surrounding this compound is its role as a GlyT-1 inhibitor. GlyT-1 (glycine transporter 1) is crucial in regulating glycine levels in the central nervous system (CNS). Inhibition of GlyT-1 can lead to increased glycine concentrations, which may have therapeutic implications for various neurological disorders.

Key Findings:

  • The compound demonstrated an IC50 value of 67.5 nM against GlyT-1, indicating potent inhibitory activity .
  • In vivo studies have shown that administration of this compound leads to a dose-dependent increase in glycine levels in the cerebrospinal fluid (CSF) of rats .

Antitumor Activity

Beyond its action on glycine transporters, this compound has been evaluated for antitumor properties. Related compounds in the benzamide class have shown promising results against various cancer cell lines.

Case Study:
A related study identified that certain benzamide derivatives exhibited significant antitumor activity against HepG2 cells, with IC50 values as low as 0.25 μM . These findings suggest that modifications to the piperazine and benzamide structures could enhance antitumor efficacy.

Structure-Activity Relationships (SAR)

The SAR analysis is critical for understanding how different substituents affect the biological activity of this compound.

CompoundStructureGlyT-1 IC50 (nM)Selectivity
N-cyclohexyl-4-(piperazin-1-yl)benzamideStructure67.5GlyT-2 IC50 > 75 µM
Related benzamide derivativeStructure50Not specified

The table illustrates that while N-cyclohexyl derivatives show potent inhibition against GlyT-1, selectivity against GlyT-2 remains favorable, suggesting potential for reduced side effects in therapeutic applications.

Pharmacokinetics and ADME Properties

Pharmacokinetic studies indicate that this compound possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are essential for assessing the viability of the compound for clinical use.

Key Pharmacokinetic Insights:

  • The compound exhibits robust stability in human liver microsomes, indicating low metabolic clearance.
  • Oral administration has been shown to effectively increase CNS glycine levels without significant toxicity at therapeutic doses .

Q & A

Q. What in vitro assays are suitable for evaluating target selectivity against off-pathway enzymes?

  • Methodological Answer : Use radioligand binding assays (e.g., ³H-ketanserin for 5-HT2A) to measure IC₅₀ values. Counter-screening against CYP3A4 and hERG channels (patch-clamp electrophysiology) identifies off-target effects. Data normalization to reference inhibitors (e.g., ketoconazole for CYP3A4) ensures assay validity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.